BEPP monohydrochloride

説明

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of BEPP monohydrochloride involves the reaction of benzimidazole derivatives with ethanol and phenoxymethyl compounds under controlled conditions. The reaction typically requires a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required specifications. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and purity .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

Reduction: The compound can be reduced using suitable reducing agents under controlled conditions.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler benzimidazole compounds .

科学的研究の応用

Induction of Apoptosis

One of the primary applications of BEPP monohydrochloride is its ability to induce apoptosis in specific cell lines. Research has demonstrated that BEPP effectively triggers apoptosis in mouse embryonic fibroblasts expressing double-stranded RNA-dependent protein kinase (PKR). The compound exhibits a dose- and time-dependent effect, with an IC50 value of 1.4 μM in PKR(+/+) cells compared to 17.4 μM in PKR(-/-) cells, indicating a significant difference in sensitivity based on PKR expression levels .

Case Study: MEF/PKR Cell Lines

- Objective : To assess the apoptotic effects of BEPP on MEF/PKR(+/+) and MEF/PKR(-/-) cells.

- Method : Cells were treated with varying concentrations of BEPP for 72 hours. Apoptosis was quantified using flow cytometry.

- Results :

- MEF/PKR(+/+) : 32.3% and 84.6% apoptosis at 24 and 72 hours post-treatment with 10 μM BEPP.

- MEF/PKR(-/-) : Less than 5% apoptosis under similar conditions.

This study highlights the potential of BEPP as a selective agent for inducing cell death in PKR-expressing cells, which may have implications for cancer therapy targeting specific pathways.

Integrated Stress Response Modulation

This compound plays a significant role in modulating the integrated stress response (ISR) within cells. This response is crucial for cellular adaptation to stressors such as protein misfolding and amino acid deprivation. The compound has been shown to influence various signaling pathways associated with ISR, thereby affecting protein synthesis and cell survival .

Case Study: Stress Response Activation

- Objective : Investigate the effects of BEPP on ISR activation.

- Method : Cells were treated with BEPP and analyzed for changes in protein synthesis and stress markers.

- Results :

- BEPP treatment resulted in an increased phosphorylation of eIF2α, a key regulator of the ISR.

- Enhanced expression of stress-related genes was observed, suggesting that BEPP may help cells cope with stress through modulation of ISR pathways.

Potential Cosmetic Applications

Emerging research suggests that this compound may have applications in cosmetic formulations due to its properties as a skin penetration enhancer and stabilizer. Its ability to improve the bioavailability of active ingredients makes it a candidate for use in topical formulations aimed at enhancing skin health and appearance .

Case Study: Cosmetic Formulation Development

- Objective : Evaluate the efficacy of BEPP in enhancing skin absorption of active compounds.

- Method : Topical formulations containing BEPP were tested for their ability to deliver active ingredients into skin layers.

- Results :

- Formulations with BEPP demonstrated improved penetration compared to controls without the compound.

- Positive feedback on skin hydration and texture was noted during user trials.

Pharmacological Research

In pharmacological contexts, this compound is utilized to study its effects on various signaling pathways involved in cell growth and survival. Its role as an inhibitor of specific kinases has been explored, providing insights into potential therapeutic applications for diseases characterized by dysregulated cell growth, such as cancer .

Data Table: Summary of Research Findings

作用機序

BEPP monohydrochloride exerts its effects by activating double-strand RNA-dependent protein kinase (PKR). PKR is involved in several crucial cellular regulations, including the phosphorylation of eIF2α, which leads to the inhibition of protein synthesis. This action elicits antiviral and antitumor activities. Additionally, PKR modulates the activities of eIF2α, NF-κB, ATF-3, and p53, which are involved in various cellular processes .

類似化合物との比較

BEC hydrochloride: Another benzimidazole derivative with similar biochemical properties.

Bevantolol hydrochloride: A compound with comparable structural features but different pharmacological effects.

BIIE 0246 hydrochloride: Shares some structural similarities but has distinct biological activities.

Uniqueness of BEPP Monohydrochloride: this compound is unique due to its specific activation of PKR and its subsequent effects on protein synthesis and cellular regulation. This makes it particularly valuable in research focused on antiviral and antitumor mechanisms .

生物活性

BEPP monohydrochloride, a synthetic compound derived from benzimidazole, has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cell signaling pathways, and potential therapeutic applications.

Chemical Structure and Properties

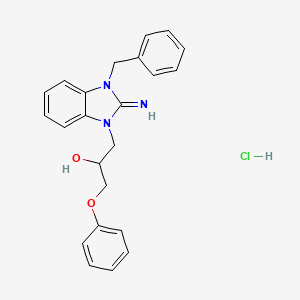

BEPP (1H-benzimidazole-1-ethanol, 2,3-dihydro-2-imino-alpha-(phenoxymethyl)-3-(phenylmethyl)-monohydrochloride) is characterized by a complex structure that contributes to its biological activity. The compound's ability to interact with various cellular pathways is crucial for its function as a potential therapeutic agent.

PKR Activation

One of the primary mechanisms through which BEPP exerts its biological effects is via the activation of the double-stranded RNA-dependent protein kinase (PKR). Research indicates that treatment with BEPP leads to:

- Increased phosphorylation of PKR and eIF2α.

- Upregulation of pro-apoptotic proteins such as BAX.

- Downregulation of anti-apoptotic proteins like Bcl-2 .

The activation of PKR is significant as it plays a critical role in inhibiting viral replication and inducing apoptosis in cancer cells. In studies involving mouse embryonic fibroblast (MEF) cells, BEPP demonstrated a more pronounced cytotoxic effect in PKR-expressing cells compared to those lacking PKR, suggesting that its apoptotic effects are PKR-dependent .

Apoptosis Induction

BEPP has been shown to induce apoptosis through caspase activation. Specifically, the compound activates caspase-3, a key player in the apoptotic pathway. This effect was observed in various cancer cell lines, including those overexpressing PKR . The induction of apoptosis by BEPP is further supported by findings that it effectively inhibits the growth of human lung cancer cell lines .

Inhibition of Viral Replication

In addition to its anticancer properties, BEPP has demonstrated antiviral activity. In vitro studies revealed that pretreatment with non-cytotoxic doses of BEPP inhibited Vaccinia virus replication in HeLa cells. This suggests that BEPP could serve as a potential antiviral agent by leveraging its PKR-dependent mechanism .

Case Study: Cancer Cell Lines

In a study examining the effects of BEPP on various cancer cell lines, it was found that:

- Cell Line : Human lung cancer cells (overexpressing PKR)

- Outcome : Significant inhibition of cell growth and induction of apoptosis was observed.

- Mechanism : Increased expression of BAX and decreased expression of Bcl-2 indicated a shift towards pro-apoptotic signaling pathways .

Experimental Data Table

| Cell Type | Treatment | Effect on Cell Viability | Mechanism |

|---|---|---|---|

| MEF/PKR(+/+) | BEPP | Significant reduction | PKR activation, caspase-3 induction |

| MEF/PKR(-/-) | BEPP | Minimal effect | Lack of PKR |

| Human Lung Cancer Cells | BEPP | Reduced growth | Increased BAX, decreased Bcl-2 |

| HeLa Cells | Non-cytotoxic BEPP | Inhibited viral replication | PKR activation |

特性

IUPAC Name |

1-(3-benzyl-2-iminobenzimidazol-1-yl)-3-phenoxypropan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O2.ClH/c24-23-25(15-18-9-3-1-4-10-18)21-13-7-8-14-22(21)26(23)16-19(27)17-28-20-11-5-2-6-12-20;/h1-14,19,24,27H,15-17H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDMXJFUGIDGZQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3N(C2=N)CC(COC4=CC=CC=C4)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60386296 | |

| Record name | SMR000035350 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60386296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

455311-98-5 | |

| Record name | SMR000035350 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60386296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。